3-Chloro-4-fluorobenzylamine

Overview

Description

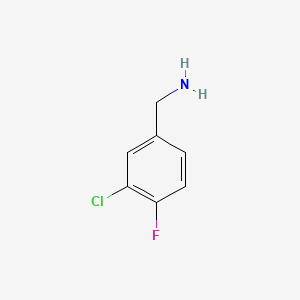

3-Chloro-4-fluorobenzylamine: is an organic compound with the chemical formula C₇H₇ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzylamine typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to a primary amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Purification: The resulting this compound is purified through distillation or recrystallization to achieve the desired purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzylamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzylamines can be formed.

Oxidation Products: Imines or nitriles can be obtained.

Reduction Products: Secondary amines are typically formed.

Scientific Research Applications

Introduction to 3-Chloro-4-fluorobenzylamine

This compound is a chemical compound with the formula CHClFN. It is recognized for its applications in various fields, particularly in pharmaceutical synthesis and agricultural chemistry. This article delves into the scientific research applications of this compound, highlighting its significance as an intermediate in drug development and other chemical processes.

Basic Information

- Chemical Formula: CHClFN

- CAS Number: 72235-56-4

- Molecular Weight: Approximately 161.59 g/mol

Physical Properties

- Appearance: Typically a colorless to pale yellow liquid.

- Solubility: Soluble in organic solvents; limited solubility in water.

Safety Information

This compound is classified as a hazardous substance, causing skin and eye irritation upon contact. Proper handling and safety measures are essential when working with this compound .

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorine and chlorine substituents enhance biological activity and selectivity in drug formulations.

Case Study: Antidepressant Development

Research indicates that derivatives of this compound have been explored for their potential use as antidepressants. The unique electronic properties imparted by the halogen atoms contribute to their interaction with neurotransmitter receptors, making them candidates for further investigation .

Agricultural Chemicals

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its role as an intermediate allows for the introduction of specific functional groups that enhance the efficacy of these chemicals.

Case Study: Herbicide Formulation

A study demonstrated the successful incorporation of this compound into herbicide formulations, resulting in improved herbicidal activity against certain weed species. The fluorine atom significantly affects the compound's lipophilicity, enhancing its penetration into plant tissues .

Material Science

In material science, this compound is being investigated for its potential use in developing new polymers and materials with specific functional properties. The incorporation of halogenated benzylamines can modify material characteristics such as thermal stability and mechanical strength.

Summary of Synthesis Routes

| Method | Description | Yield |

|---|---|---|

| Electrophilic Substitution | Chlorination and fluorination of benzyl derivatives | High |

| Reduction | Reduction of corresponding nitriles or nitro compounds | Moderate |

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and fluorine atoms can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Chloro-4-fluoroaniline: Similar structure but with an amine group directly attached to the benzene ring.

4-Fluorobenzylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

3-Chloro-4-fluorophenylmethanamine: Similar structure but with different substitution patterns.

Uniqueness: 3-Chloro-4-fluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and allows for diverse chemical transformations. This dual substitution pattern makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Biological Activity

3-Chloro-4-fluorobenzylamine (CAS No. 72235-56-4) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a chlorine atom at the meta position and a fluorine atom at the para position relative to the amine group, contributes to its reactivity and pharmacological properties. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and relevant case studies.

- Molecular Formula : C₇H₇ClFN

- Molecular Weight : 159.59 g/mol

- Polar Surface Area : 26.02 Ų

- Gastrointestinal Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP Inhibition : Inhibitor of CYP1A2; no inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : It has shown potential as an inhibitor in various viral assays, particularly against HIV integrase, with IC50 values indicating significant potency in strand transfer assays .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects in various cancer cell lines, demonstrating selective toxicity which warrants further investigation for potential therapeutic applications.

- Neuropharmacological Effects : Due to its ability to cross the blood-brain barrier, it is being studied for effects on neurological conditions and as a potential treatment for disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

The unique combination of chlorine and fluorine substituents in this compound influences its biological behavior. Comparative studies with structurally similar compounds reveal that variations in substitution patterns can significantly affect biological activity:

| Compound Name | CAS Number | IC50 (μM) | Unique Features |

|---|---|---|---|

| This compound | 72235-56-4 | 0.53 (strand transfer) | High gastrointestinal absorption |

| (4-Chloro-3-fluorophenyl)methanamine | 72235-58-6 | N/A | Different substitution pattern |

| (5-Chloro-2,4-difluorophenyl)methanamine | 924818-16-6 | N/A | Contains two fluorine atoms |

| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride | 1257106-65-2 | N/A | Chiral center introduces stereochemistry |

Case Study 1: Antiviral Potency

In a study examining the efficacy of various benzylamine derivatives against HIV integrase, this compound was identified as one of the most potent inhibitors with an IC50 value of 0.53 μM for strand transfer activity. This finding underscores its potential utility in developing new antiviral therapies .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects, particularly against breast cancer cells. The compound's mechanism appears to involve apoptosis induction, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with high gastrointestinal absorption rates. Its ability to penetrate the blood-brain barrier makes it a candidate for neurological applications. However, further studies are necessary to evaluate its long-term toxicity and safety profiles in vivo .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Chloro-4-fluorobenzylamine, and what methodological considerations are critical?

- Answer : A key synthesis method involves nucleophilic substitution reactions. For example, this compound is synthesized by reacting 3-chloro-4-fluorobenzyl bromide with ammonia or amines under reflux in acetonitrile with triethylamine (Et₃N) as a base .

- Critical Considerations :

-

Use anhydrous conditions to avoid hydrolysis of intermediates.

-

Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purify via vacuum distillation (boiling point: 104–106°C at 15 mmHg) or recrystallization .

Reagents/Conditions Role 3-Chloro-4-fluorobenzyl bromide Substrate Ammonia/Amines Nucleophile Et₃N in CH₃CN Base/Solvent

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a vapor respirator if handling in non-ventilated areas .

- Ventilation : Employ fume hoods or closed systems to minimize inhalation exposure (vapor pressure: 4.56E-06 mmHg at 25°C) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers away from oxidizers and acids at temperatures ≤25°C .

Q. How can researchers characterize the purity and structure of this compound?

- Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Look for peaks corresponding to the benzylamine backbone (e.g., aromatic protons at δ 7.2–7.5 ppm, NH₂ protons at δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 159.59 (C₇H₇ClFN) .

- Chromatography : Use HPLC with a C18 column (e.g., LiChrosorb® RP-8) and UV detection at 254 nm .

- Physical Properties : Validate density (1.163 g/cm³) and refractive index (1.555) against literature values .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Answer : Common byproducts include halogenated impurities (e.g., dihalogenated amines) due to over-substitution.

- Optimization Steps :

- Control stoichiometry (limit excess ammonia/amine).

- Use low temperatures (0–5°C) to slow competing reactions .

- Employ catalytic FeCl₃ to enhance regioselectivity in halogenated systems .

- Analytical Validation : Track byproducts via LC-MS or GC-MS and compare retention times with standards .

Q. How should researchers resolve discrepancies in spectral data for this compound analogs?

- Answer : Contradictions in NMR/IR data often arise from solvent effects or tautomerism.

- Methodology :

- Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) .

- Case Example : Discrepancies in NH₂ proton signals may indicate hydrogen bonding; use variable-temperature NMR to confirm .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Answer : The compound serves as a precursor for pharmacologically active molecules:

- HIV Integrase Inhibitors : It is used to synthesize dihydroxyisoindolin-1-ones, which inhibit viral integration .

- Anticancer Agents : Derivatives like 3-chloro-4-fluorocinnamic acid show apoptosis-inducing activity in vitro .

- Agrochemicals : Functionalized analogs are explored as herbicides due to their stability under UV exposure .

Q. How can reaction conditions be optimized for scaling up this compound-based syntheses?

- Answer :

- Catalysis : Replace Et₃N with polymer-supported bases (e.g., PS-BEMP) for easier recovery and reduced waste .

- Solvent Selection : Switch from acetonitrile to dimethylformamide (DMF) for higher solubility at elevated temperatures .

- Process Monitoring : Use inline FTIR or Raman spectroscopy for real-time tracking of reaction progress .

Tables for Reference

| Spectral Peaks (NMR) | Assignment |

|---|---|

| δ 7.35–7.45 (multiplet) | Aromatic protons (C6H3ClF) |

| δ 3.85 (singlet) | CH₂NH₂ group |

| δ 1.8 (broad, exchangeable) | NH₂ protons |

| Key Hazards | Mitigation |

|---|---|

| Corrosive (Risk Code R34) | Use chemical-resistant gloves |

| Flash point: 179°C | Avoid open flames |

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAUXDMGRBWDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222549 | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-56-4 | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.